1-Phenethyl-1-(pyridin-2-ylmethyl)-3-(o-tolyl)urea
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Overview
Description
1-Phenethyl-1-(pyridin-2-ylmethyl)-3-(o-tolyl)urea is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenethyl-1-(pyridin-2-ylmethyl)-3-(o-tolyl)urea typically involves the reaction of appropriate amines with isocyanates or carbamoyl chlorides. One possible synthetic route is as follows:
Step 1: Synthesis of the intermediate amine by reacting phenethylamine with pyridin-2-ylmethyl chloride under basic conditions.
Step 2: Reaction of the intermediate amine with o-tolyl isocyanate to form the final urea derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous flow processes, ensuring high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-Phenethyl-1-(pyridin-2-ylmethyl)-3-(o-tolyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Phenethyl-1-(pyridin-2-ylmethyl)-3-(o-tolyl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, receptor binding, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-Phenethyl-1-(pyridin-2-ylmethyl)-3-(m-tolyl)urea
- 1-Phenethyl-1-(pyridin-2-ylmethyl)-3-(p-tolyl)urea
- 1-Phenethyl-1-(pyridin-2-ylmethyl)-3-(phenyl)urea
Uniqueness
1-Phenethyl-1-(pyridin-2-ylmethyl)-3-(o-tolyl)urea is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity. The presence of the o-tolyl group, in particular, may confer distinct steric and electronic properties compared to its meta- and para- counterparts.
Biological Activity
1-Phenethyl-1-(pyridin-2-ylmethyl)-3-(o-tolyl)urea is a synthetic organic compound classified as a urea derivative. Its unique structure includes a phenethyl group, a pyridine moiety, and an o-tolyl substituent, making it a subject of interest in medicinal chemistry due to its potential biological activities. This compound has been explored for applications in various therapeutic areas, including cancer treatment and antimicrobial activity.
Chemical Structure
The IUPAC name for this compound is 3-(2-methylphenyl)-1-(2-phenylethyl)-1-(pyridin-2-ylmethyl)urea. The molecular formula is C22H23N3O, and its InChI representation is:
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. For example, it has been shown to inhibit the proliferation of various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells. The mechanism of action appears to involve the modulation of cell cycle progression and induction of apoptosis.
Case Study: Anticancer Activity
Cell Line | Growth Inhibition (%) | IC50 (µM) |
---|---|---|
HepG2 | 54.25 | 4.22 |
HeLa | 38.44 | 6.38 |
Normal Fibroblasts | 80.06 | N/A |
The above data suggests that while the compound effectively inhibits cancer cell growth, it shows lower toxicity towards normal cells, indicating its potential as a selective anticancer agent .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity against various pathogens. Preliminary results indicate promising efficacy against bacterial strains, suggesting its utility in treating infections.
Antimicrobial Efficacy Table
Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These findings highlight the compound's potential as an antimicrobial agent .
The biological activity of this compound may be attributed to its interaction with specific molecular targets involved in cellular signaling pathways. It is hypothesized that the compound may act by inhibiting key enzymes or receptors that are crucial for tumor growth and survival.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it can be compared with structurally similar urea derivatives:
Compound | Anticancer Activity | Antimicrobial Activity |
---|---|---|
This compound | High | Moderate |
1-Phenethyl-1-(pyridin-2-ylmethyl)-3-(m-tolyl)urea | Moderate | Low |
1-(Pyridinyl)methyl-N-(phenylethyl)urea | Low | High |
This table illustrates that while some analogs may exhibit similar biological activities, the specific arrangement of functional groups in this compound contributes to its enhanced efficacy .
Properties
IUPAC Name |
3-(2-methylphenyl)-1-(2-phenylethyl)-1-(pyridin-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O/c1-18-9-5-6-13-21(18)24-22(26)25(17-20-12-7-8-15-23-20)16-14-19-10-3-2-4-11-19/h2-13,15H,14,16-17H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWLTYIZAOMPHKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N(CCC2=CC=CC=C2)CC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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